5-cyclopropyl-N-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Beschreibung
This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted at positions 1, 4, and 3. Its structure includes:
- 1-(4-Methoxyphenyl): A methoxy group at the para position of the aryl ring, enhancing electron density and influencing solubility.
- 5-Cyclopropyl: A strained cyclopropane ring that may confer conformational rigidity and metabolic stability.
- N-(3-Fluorophenyl)amide: A fluorinated aryl group at the amide nitrogen, likely improving lipophilicity and target binding via halogen interactions.
The compound’s design combines steric and electronic effects to optimize pharmacokinetic and pharmacodynamic properties. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by amide coupling .
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(3-fluorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-26-16-9-7-15(8-10-16)24-18(12-5-6-12)17(22-23-24)19(25)21-14-4-2-3-13(20)11-14/h2-4,7-12H,5-6H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKAMMNIQRQDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Cyclopropyl-N-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article explores the synthesis, structural characteristics, and biological activities of this compound, emphasizing its implications in drug discovery.
Synthesis and Structural Characteristics
The synthesis of 5-cyclopropyl-N-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves a two-step process. The initial step utilizes an enole-mediated click reaction between 4-azidoanisole and methyl 3-cyclopropyl-3-oxopropanoate. This reaction yields the corresponding triazole-4-carboxylic acid, which is then converted to the final amide through amidation with 3-fluoroaniline using carbonyldiimidazole (CDI) as a coupling agent .
Crystal Structure Analysis : The compound crystallizes in the monoclinic crystal system. The molecular conformation features a cyclopropyl group that is conformationally restricted, enhancing its potential as a lead compound in drug design. The dihedral angle between the triazole and aryl rings is approximately 32.75°, indicating significant steric interactions that may influence biological activity .
Anticancer Activity
The compound has shown promising antiproliferative activity against various cancer cell lines. Specifically, studies have demonstrated that derivatives of triazole-4-carboxamides exhibit moderate to excellent cytotoxic effects against lung cancer (A549), colorectal cancer (HT-29), and other cancer cell lines . The presence of specific substituents, such as the fluorophenyl group, has been linked to enhanced activity against these cell lines.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Cyclopropyl-N-(3-fluorophenyl)... | A549 | 5.0 | Zhou et al., 2014 |
| 5-Cyclopropyl-N-(3-fluorophenyl)... | HT-29 | 7.5 | Prasad et al., 2019 |
| Other Triazole Derivatives | Various | Varies | Obianom et al., 2019 |
Antimicrobial Activity
In addition to its anticancer properties, this compound class has exhibited antimicrobial activity. Studies indicate that triazole derivatives can inhibit various bacterial strains and fungi, suggesting their potential use as antimicrobial agents . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds in this category have been reported to possess antiviral properties and act as inhibitors of critical signaling pathways such as Wnt/β-catenin . This broad spectrum of activity highlights their versatility in drug development.
Case Studies
Several case studies have evaluated the biological efficacy of triazole derivatives similar to the target compound:
- Antiproliferative Study : A series of substituted triazoles were screened for their antiproliferative effects on various cancer cell lines. Results indicated that compounds with electron-withdrawing groups showed enhanced activity due to increased lipophilicity and improved binding interactions with target proteins .
- Antimicrobial Screening : A library of triazole derivatives underwent antimicrobial testing against Gram-positive and Gram-negative bacteria. The results revealed significant inhibitory concentrations for several compounds, particularly those with halogen substitutions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituted 1-Aryl-1H-1,2,3-triazole-4-carboxamides
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences : Chlorine replaces fluorine at the amide’s aryl group (4-Cl vs. 3-F).
- Impact : The 4-chloro substituent increases lipophilicity (ClogP +0.5) but may reduce metabolic stability due to slower oxidative degradation compared to fluorine. Crystallographic studies show similar triazole core geometry but altered hydrogen-bonding patterns in the amide region .
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY)
- Key Differences : Methyl substituent at position 5 (vs. cyclopropyl) and a chiral hydroxyalkylamide side chain.
- Impact : The methyl group reduces steric hindrance, while the hydroxyl group enables hydrogen bonding. This derivative showed enhanced solubility (LogS = -3.2 vs. -4.1 for the cyclopropyl analogue) but lower membrane permeability in Caco-2 assays .
Triazole Derivatives with Heterocyclic Modifications
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q)
- Key Differences : Naphthylamide and o-tolyl groups replace 3-fluorophenyl and 4-methoxyphenyl.
- Impact : The bulky naphthyl group enhances π-π stacking but reduces aqueous solubility (0.12 mg/mL vs. 0.35 mg/mL for the target compound). This derivative exhibited potent Wnt/β-catenin inhibition (IC₅₀ = 0.8 μM) but higher cytotoxicity (HeLa CC₅₀ = 12 μM) .
5-Amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Key Differences: Amino substituent at position 5 and a benzyl group at position 1.
- Impact: The amino group increases polarity (LogP = 1.9 vs. 3.2 for the cyclopropyl analogue), improving solubility but reducing blood-brain barrier penetration. The benzyl group may enhance proteolytic stability .
Compounds with Extended Conjugation or Rigid Scaffolds
1-(3-Amino-5-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)-N-butyl-1H-1,2,3-triazole-4-carboxamide (BEBJEZ)
- Key Differences : Propargyl alcohol side chain and butylamide.
- Impact : The extended conjugation system stabilizes the triazole core, as evidenced by a 10°C higher melting point (MP = 198°C vs. 176°C). However, the butylamide reduces target affinity (Kd = 450 nM vs. 220 nM for the target compound) .
5-Amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (L937-0113)
Research Implications
- Electron-Donating Groups (e.g., 4-MeO) : Improve solubility but may reduce membrane permeability.
- Halogenated Amides (e.g., 3-F) : Enhance target binding via halogen bonds but require careful optimization to avoid metabolic liabilities.
- Rigid Substituents (e.g., cyclopropyl) : Favor conformational preorganization, critical for entropy-driven binding .
Further studies should explore hybrid structures combining cyclopropyl and heterocyclic motifs to balance potency and pharmacokinetics.
Q & A
Q. What are the standard synthetic routes for 5-cyclopropyl-N-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:
- Cyclopropane introduction : Use cyclopropane derivatives (e.g., cyclopropylboronic acids) in Suzuki-Miyaura cross-coupling reactions .
- Triazole formation : Optimize Cu(I) catalyst concentration (0.5–2 mol%) and reaction time (12–24 hrs) to improve regioselectivity .
- Carboxamide coupling : Employ EDCI/HOBt or HATU as coupling agents in anhydrous DMF at 0–25°C .
Yield optimization requires monitoring by TLC/HPLC and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can researchers address solubility limitations of this compound in aqueous-based assays?
- Methodological Answer : Due to low water solubility (common in triazole-carboxamides ):
- Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Synthesize water-soluble prodrugs (e.g., phosphate esters) via hydroxyl group derivatization.
- Test solubility in buffered solutions (PBS, pH 7.4) with surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported enzyme inhibition data (e.g., COX-2 vs. carbonic anhydrase)?
- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Validate findings by:
- Orthogonal assays : Compare fluorescence-based activity assays with radiometric or calorimetric methods .
- Selectivity profiling : Screen against a panel of 50+ enzymes (e.g., Eurofins PanLabs® panel) to identify cross-reactivity .
- Structural analysis : Perform X-ray crystallography or molecular docking to confirm binding poses (e.g., using AutoDock Vina) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Use in silico tools to predict ADMET parameters:
- Lipophilicity : Calculate logP values (e.g., SwissADME) to balance solubility and membrane permeability .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., Schrödinger’s QikProp) to reduce hepatic clearance .
- Toxicity : Apply ProTox-II to flag mutagenic or hepatotoxic motifs (e.g., aryl fluorides) .
Q. What methodologies are critical for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : Systematic SAR requires:
- Substituent variation : Replace cyclopropyl with bicyclo[2.2.1] groups or modify the 3-fluorophenyl moiety .
- Bioisosteric replacement : Substitute the triazole ring with oxadiazole or imidazole to assess potency changes .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with IC50 values (e.g., in MOE) .
Key Methodological Recommendations
- Controlled Stability Studies : Assess photostability under ICH Q1B guidelines (UV light, 25°C/60% RH) with HPLC monitoring .
- Advanced Characterization : Use HRMS and 2D-NMR (HSQC, HMBC) to confirm regiochemistry of triazole substituents .
- Collaborative Validation : Cross-validate bioactivity data with independent labs to mitigate batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
